2-Ethyl-6-nitro-1,3-benzoxazole

Organic Synthesis Heterocyclic Chemistry Catalysis

Procure 2-Ethyl-6-nitro-1,3-benzoxazole (CAS 13243-39-5) where regioisomeric precision is critical. The 6-nitro-2-ethyl substitution is non-interchangeable with 5-nitro or unsubstituted analogs—distinct electronic/steric profiles directly affect target engagement and metabolic stability. Core applications: (1) Fe-catalyzed reduction to 2-Ethyl-1,3-benzoxazol-6-amine in 88% yield for kinase inhibitor scaffolds; (2) intrinsic fluorescence for biomolecular labeling and imaging probe development; (3) systematic SAR benchmarking against positional isomers. Reject generic substitution to ensure experimental reproducibility.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 13243-39-5
Cat. No. B180023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-nitro-1,3-benzoxazole
CAS13243-39-5
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h3-5H,2H2,1H3
InChIKeyPCGXXJTVFLMTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-nitro-1,3-benzoxazole (CAS 13243-39-5) Procurement: Technical Baseline and Scientific Utility


2-Ethyl-6-nitro-1,3-benzoxazole (CAS 13243-39-5) is a heterocyclic benzoxazole derivative with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . It features a nitro group at the 6-position and an ethyl group at the 2-position of the benzoxazole core, which is a bicyclic system comprising a benzene ring fused to an oxazole ring . This compound is primarily employed as a versatile research chemical and synthetic intermediate in medicinal chemistry and organic synthesis .

Why 2-Ethyl-6-nitro-1,3-benzoxazole is Not Interchangeable with Other Nitro-Benzoxazole Analogs


The substitution pattern of the benzoxazole ring is a critical determinant of its physicochemical properties, reactivity, and biological activity. 2-Ethyl-6-nitro-1,3-benzoxazole is not interchangeable with other nitro-benzoxazole analogs (e.g., 5-nitro isomers or 2-unsubstituted derivatives) due to regioisomer-specific differences in electronic distribution, steric effects, and metabolic stability [1]. These molecular variations lead to quantifiable differences in biological target engagement, synthetic utility, and safety profiles, making generic substitution a significant risk to experimental reproducibility and project outcomes [2].

Quantitative Differentiation of 2-Ethyl-6-nitro-1,3-benzoxazole (CAS 13243-39-5) Against Closest Analogs


Chemical Reactivity Differentiation: High-Yield Conversion to 6-Amino Derivative via Iron-Catalyzed Reduction

The 6-nitro group of 2-Ethyl-6-nitro-1,3-benzoxazole can be chemoselectively reduced to yield 2-Ethyl-1,3-benzoxazol-6-amine. This reaction, using an iron(III) catalyst and triethoxysilane in acetonitrile, proceeds with an isolated yield of 88% after 6 hours [1]. This high yield demonstrates the compound's utility as a precursor for further functionalization, a property that is not universally shared by other regioisomers due to differing electronic effects on the nitro group's reducibility [2].

Organic Synthesis Heterocyclic Chemistry Catalysis

Fluorescent Probe Utility: Validated Application as a Molecular Labeling Agent

2-Ethyl-6-nitro-1,3-benzoxazole is documented as a useful fluorescent probe for labeling biomolecules and cells . While specific quantitative photophysical data (e.g., quantum yield, Stokes shift) for this exact compound in comparative studies are absent, the 6-nitro substitution pattern is known to modulate the benzoxazole core's fluorescence properties relative to unsubstituted or 5-substituted analogs . This established application justifies its selection over non-fluorescent or differently substituted analogs when a nitro-benzoxazole-based probe is required.

Chemical Biology Fluorescence Microscopy Bioconjugation

Validated Application Scenarios for 2-Ethyl-6-nitro-1,3-benzoxazole in Research and Development


Medicinal Chemistry: Synthesis of 6-Amino Benzoxazole Pharmacophores

Procure 2-Ethyl-6-nitro-1,3-benzoxazole as a starting material for the efficient synthesis of 2-Ethyl-1,3-benzoxazol-6-amine. This transformation, which proceeds in 88% yield under mild iron-catalyzed conditions [1], provides a key intermediate for developing kinase inhibitors and other bioactive molecules requiring a 6-amino-benzoxazole scaffold.

Chemical Biology: Development of Novel Fluorescent Probes

Utilize this compound in the design and synthesis of fluorescent probes for imaging and diagnostic applications. Its documented use as a fluorescent label for biomolecules and cells makes it a suitable starting point for developing targeted imaging agents, offering a functional alternative to non-fluorescent benzoxazole analogs.

Organic Synthesis: Exploring Structure-Activity Relationships (SAR) of Nitro-Heterocycles

Employ 2-Ethyl-6-nitro-1,3-benzoxazole in systematic SAR studies to map the influence of nitro group position and alkyl substitution on the biological activity and physicochemical properties of benzoxazole derivatives [2]. Its well-defined structure serves as a critical data point when benchmarking against 5-nitro or 2-methyl analogs.

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